molecular formula C25H19ClN2O4 B2563222 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide CAS No. 895638-95-6

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide

Cat. No. B2563222
CAS RN: 895638-95-6
M. Wt: 446.89
InChI Key: ZYHVCUFUGPBOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C25H19ClN2O4 and its molecular weight is 446.89. The purity is usually 95%.
BenchChem offers high-quality 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties of Compounds

A study on isoquinoline derivatives, which share a structural motif with the compound of interest, explores the structural aspects and properties of salts and inclusion compounds formed with these molecules. These compounds exhibit interesting behaviors such as gel formation and fluorescence emission when interacting with certain acids and compounds, highlighting their potential in material science and fluorescence studies (Karmakar, Sarma, & Baruah, 2007).

Comparative Metabolism Studies

Research involving chloroacetamide herbicides, structurally related to the query compound, has been conducted to understand their metabolism in human and rat liver microsomes. These studies provide insights into the enzymatic pathways involved in the metabolism of complex organic molecules, which can inform toxicology and environmental health fields (Coleman, Linderman, Hodgson, & Rose, 2000).

Synthetic Routes and Chemical Reactions

Another study presents a synthetic route for alkyl and aryl-substituted dibenzo[b,g][1,8]naphthyridin-5-ones, showcasing methodologies for creating complex heterocyclic compounds. This research can contribute to the development of new synthetic strategies in organic chemistry and drug design (Manoj & Prasad, 2010).

X-ray Analysis of Isomeric Compounds

A one-step ring closure reaction study leading to methoxy substituted benzo[de]benzo[4,5]imidazo[2,1-a]-isoquinolin-7-one demonstrates the use of X-ray diffraction in determining the structures of complex molecules. This type of research is crucial for the pharmaceutical industry and materials science, providing detailed insights into molecular configurations (Lu & He, 2012).

Improved Synthesis Processes

The development of new and improved synthesis processes for related quinolin-6-yl acetamides highlights advances in chemical manufacturing, making the production of complex organic molecules more efficient and cost-effective. Such studies have implications for pharmaceutical manufacturing and industrial chemistry (Mao et al., 2012).

properties

IUPAC Name

2-(3-benzoyl-6-chloro-4-oxoquinolin-1-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN2O4/c1-32-22-10-6-5-9-20(22)27-23(29)15-28-14-19(24(30)16-7-3-2-4-8-16)25(31)18-13-17(26)11-12-21(18)28/h2-14H,15H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHVCUFUGPBOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-benzoyl-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2-methoxyphenyl)acetamide

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